N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide
Description
N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide is a synthetic organic compound known for its applications in various scientific fields. It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a dimethylamino-substituted benzamide moiety. This compound has garnered attention due to its potential therapeutic properties and its role in biochemical research.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-12(21)18-14-6-8-15(9-7-14)19-17(22)13-4-10-16(11-5-13)20(2)3/h4-11H,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUHZDAOGUSANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide typically involves a multi-step process. One common method starts with the acetylation of 4-aminophenylamine to form N-(4-acetylamino)aniline. This intermediate is then subjected to a coupling reaction with 4-(dimethylamino)benzoyl chloride under basic conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine-substituted benzamides.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Industry: The compound is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The primary mechanism of action of N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide involves the inhibition of histone deacetylases (HDACs). By inhibiting HDACs, the compound induces hyperacetylation of histone proteins, leading to changes in chromatin structure and gene expression. This mechanism is particularly relevant in its antitumor activity, as it can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-acetyldinaline: Another HDAC inhibitor with similar antitumor properties.
Vorinostat: A well-known HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Trichostatin A: A potent HDAC inhibitor with applications in cancer research.
Uniqueness
N-[4-(acetylamino)phenyl]-4-(dimethylamino)benzamide is unique due to its specific chemical structure, which allows it to interact with HDACs effectively. Its dual aromatic rings with acetylamino and dimethylamino substitutions provide a distinct profile compared to other HDAC inhibitors, potentially offering different pharmacokinetic and pharmacodynamic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
